molecular formula C9H10O B053735 Cinnamyl alcohol CAS No. 4407-36-7

Cinnamyl alcohol

Cat. No. B053735
CAS RN: 4407-36-7
M. Wt: 134.17 g/mol
InChI Key: OOCCDEMITAIZTP-QPJJXVBHSA-N
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Description

Synthesis Analysis

Cinnamyl alcohol can be synthesized from cinnamaldehyde through various methods, including enzymatic reduction and chemical reactions. The enzymatic reduction of cinnamaldehyde to cinnamyl alcohol has been investigated using NADH-dependent alcohol dehydrogenase from Bacillus stearothermophilus, both as an isolated enzyme and in recombinant Escherichia coli whole cells, showing high conversion rates and purity of cinnamyl alcohol (Pennacchio, Rossi, & Raia, 2013). Another method involves the reduction of cinnamaldehyde by potassium borohydride, demonstrating a high yield of cinnamyl alcohol under specific reaction conditions (Sheng, 2012).

Molecular Structure Analysis

The molecular structure of cinnamyl alcohol contributes to its chemical reactivity and physical properties. Its structure consists of a phenyl group attached to an allyl alcohol, which allows for various chemical transformations, such as oxidation and esterification. This structure is fundamental for its applications in the synthesis of fragrances and flavoring agents.

Chemical Reactions and Properties

Cinnamyl alcohol participates in numerous chemical reactions, including esterification and oxidation. It can be transformed into cinnamyl acetate, a compound with significant industrial applications, through enzymatic transesterification in solvent-free conditions, achieving high yields and demonstrating the potential for green chemistry approaches (Tomke & Rathod, 2015).

Scientific Research Applications

  • Flavor and Fragrance Synthesis : Cinnamyl acetate, derived from cinnamyl alcohol, is used extensively as a flavor and fragrance material in various industries including food, pharmaceutical, and cosmetics. Studies have explored efficient synthesis methods like ultrasound-assisted lipase catalyzed synthesis, which enhances the process by reducing time and maintaining enzyme activity (Tomke & Rathod, 2015).

  • Biosynthesis of Cinnamyl Alcohol : Engineered Escherichia coli has been used to convert cinnamic acid into cinnamyl alcohol, presenting a sustainable method for its production. This biotechnological approach addresses limitations in scalability and environmental impact associated with traditional extraction and chemical synthesis methods (Zhang et al., 2020).

  • Biocatalysis and Enzyme Studies : The enzyme-mediated synthesis of cinnamyl acetate via transesterification in non-aqueous media has been investigated. This process provides an efficient alternative to chemical catalysis, with lipases like Novozym 435 showing high catalytic activity (Yadav & Devendran, 2012).

  • Biotransformation in Plant Callus : In Rhodiola rosea, cinnamyl alcohol has been used to stimulate the production of cinnamyl glycosides. The study identified new biotransformation products of cinnamyl alcohol in plant callus cultures (Tolonen et al., 2004).

  • Allergenicity and Toxicology : Research has examined the potential allergenicity and toxic effects of cinnamyl alcohol and its derivatives. For instance, studies on cinnamyl anthranilate showed species-specific hepatic effects and potential for peroxisomal proliferation at high doses (Viswalingam & Caldwell, 1997).

  • Cinnamyl Alcohol in Lignin Biosynthesis : The role of cinnamyl alcohol dehydrogenase in lignin biosynthesis has been explored. Down-regulation of this enzyme in transgenic tobacco plants affected lignin composition and coloration of the xylem (Yahiaoui et al., 1997).

Safety And Hazards

Cinnamyl alcohol has been shown to be a skin sensitizer, with a NOEL (No Effect Level) of 4% . Sensitivity to cinnamyl alcohol may be identified with a clinical patch test . It is also classified as a skin irritant and is known to have the potential to cause adverse skin reactions such as redness, bumps, and itchiness .

Future Directions

An efficient one-pot two-step biosynthesis system for cinnamyl alcohol production has been developed, which opens up possibilities for the practical biosynthesis of natural cinnamyl alcohol at an industrial scale . This method overcomes several drawbacks of the current preparation methods of cinnamyl alcohol, including limited scalability, productivity, and environmental impact .

properties

IUPAC Name

(E)-3-phenylprop-2-en-1-ol
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InChI

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCCDEMITAIZTP-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Record name cinnamyl alcohol
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DSSTOX Substance ID

DTXSID301314144
Record name trans-Cinnamyl alcohol
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Molecular Weight

134.17 g/mol
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Physical Description

Pellets or Large Crystals, White solid with a hyacinth-like odor; [Hawley] Pale yellow crystalline solid; mp = 33-35 deg C; [MSDSonline], Solid, White to yellowish crystalline solid, warm-balsamic, floral, sweet odour
Record name 2-Propen-1-ol, 3-phenyl-
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Record name Cinnamyl alcohol
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Record name Cinnamyl alcohol
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Boiling Point

250.0 °C @ 760 MM HG, 247.00 to 250.00 °C. @ 760.00 mm Hg
Record name 3-PHENYL-2-PROPEN-1-OL
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Flash Point

126 °C
Record name Cinnamyl alcohol
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Solubility

FREELY SOL IN ALC, ETHER, OTHER COMMON ORGANIC SOLVENTS; SOL IN WATER, GLYCEROL; CLEARLY SOL IN 3 VOL 50% ALC, insoluble to slightly soluble in water; soluble in oils, moderately soluble (in ethanol)
Record name 3-PHENYL-2-PROPEN-1-OL
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Density

1.0397 @ 35 °C/35 °C
Record name 3-PHENYL-2-PROPEN-1-OL
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Product Name

Cinnamyl alcohol

Color/Form

NEEDLES OR CRYSTAL MASS, WHITE TO YELLOWISH SOLID, WHITE NEEDLES FROM PETROLEUM ETHER

CAS RN

4407-36-7, 104-54-1
Record name trans-Cinnamyl alcohol
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Melting Point

33 °C
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Synthesis routes and methods I

Procedure details

α-Benzyloxy[4-(tert-butyldimethylsilyloxymethyl)styrene] and α-Benzyloxy[3-(tert-butyldimethylsilyloxymethyl)styrene] (Formula II, R1 =(tert-butyldimethylsilyloxymethyl)phenyl, R2 =benzyl). (Hydroxymethyl)styrene was prepared from (chloromethyl)styrene (a 2:3 mixture of para and meta isomers) by a sequence described in Polymer, 1973, 14, 330. It was treated with tert-butyldimethylsilyl chloride following the general directions found in Journal of the American Chemical Society, 1972, 94, 6190. Method C was used to convert the 25 resulting compound to the required alkoxystyrene: 1H NMR (CCl4) δ 0.70 (6H, s), 0.94 (9H, s), 4.17 (1H, d, J 2.4 Hz), 4.63 (3H, broadened s), 4.83 (2H, s), 7.0-7.6 (9H, m); MS (CH4) 355 (MH+, 4%), 91 (100%).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Scheme 5 illustrates a method for the synthesis of title compounds of general formula I wherein the R1 substituent is an carboxylic ester or similar functional group that can in turn be prepared from an ester. In this synthetic method, a cinnamaldehyde of general formula 22 is used as the starting material. If the cinnamaldehyde derivative of general formula 22 with the desired substitution pattern is not readily available, it may be prepared in two step from the cinnamic acid of general formula 20 as shown. In this case the cinnamic acid of general formula 20 is converted to a mixed anhydride with a reagent such as ethyl chloroformate in a solvent like THF. The intermediate mixed anhydride is then reduced with sodium borohydride which affords a cinnamyl alcohol of general formula 21. The cinnamyl alcohol of general formula 21 is then oxidized to the cinnamaldehyde of general formula 22 using one of the methods for the oxidation of alcohols known in organic synthesis. For example reaction of the cinnamyl alcohol of general formula 21 with DMSO and oxalyl chloride using the Swern modification of the Moffatt reaction affords the cinnamaldehyde 22. The aldehyde 22 is condensed with methyl azidoacetate under basic conditions to afford the azidodiene 23. Reaction of the azide 23 with triphenylphosphine affords the intermediate 2-aza-1λ5-phosphahexa-1,3,5-triene 24 which condenses with an benzaldehyde of general formula 25 to yield the methyl 5,6-diarylpyridine-2-carboxylate 26 after endocyclic ring closure and air oxidation of an intermediate dihydropyridine.
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Synthesis routes and methods IV

Procedure details

The above ester (3.52 g) was treated with diisobutylaluminium hydride (40 ml of a 1M solution in hexane) in dichloromethane (40 ml) in the normal fashion to provide 3-phenylprop-2-en-1-ol (2.8 g). NMR 1H: 7.2(5H,m), 6.55(1H,d), 6.35 (1H,t), 4.25(2H,d), 1.97(1H,s).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinnamyl alcohol
Reactant of Route 2
Cinnamyl alcohol
Reactant of Route 3
Cinnamyl alcohol
Reactant of Route 4
Cinnamyl alcohol
Reactant of Route 5
Cinnamyl alcohol
Reactant of Route 6
Cinnamyl alcohol

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